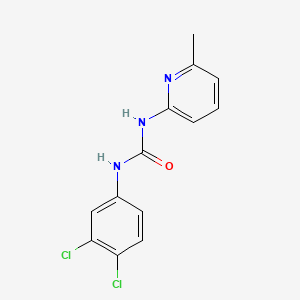

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea

Description

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is a compound with potential applications in various fields due to its unique chemical structure and properties. The compound features a combination of dichlorophenyl and methyl-pyridinyl groups attached to a urea moiety.

Synthesis Analysis

The synthesis of similar urea compounds involves reactions starting from specific acids, esters, or anilines. For instance, Xue Si-jia (2009) describes the synthesis of N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds from S-(+)-3-methyl-2-(4-chlorophenyl)butyric acid (Xue Si-jia, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through techniques like X-ray crystallography and NMR spectroscopy. For example, the crystal structure of N′-(6-chloropyridin-3-formyl)-N-t-butyl urea was determined by Shaoyong Ke and Sijia Xue (2008), highlighting its monoclinic crystal system and intramolecular hydrogen bonds (Shaoyong Ke & Sijia Xue, 2008).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, often used in synthesizing more complex molecules. For instance, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea was used as a chlorinating agent by M. Sathe, H. N. Karade, and M. P. Kaushik (2007) to chlorinate amino esters, amides, and peptides (M. Sathe et al., 2007).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. For example, the study by Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) on N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea provides insight into its crystal structure and hydrogen bonding (Xin-jian Song et al., 2008).

Scientific Research Applications

Cytokinin Activity

N-(3,4-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its derivatives demonstrate notable cytokinin activity, which is a class of plant hormones that promote cell division. In a study by Takahashi et al. (1978), various N-phenyl-N′-(4-pyridyl)urea derivatives were synthesized and tested for their cytokinin activity in tobacco callus bioassay. Some derivatives, including N-phenyl-N′-(2-chloro-4-pyridyl)urea, showed high activity at very low concentrations, indicating the potential for agricultural applications in promoting plant growth (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Nonlinear Optical Properties

The nonlinear optical properties of similar compounds are significant in the field of optoelectronics. Shkir et al. (2018) conducted a first principles study on the electrooptic properties of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a chalcone derivative, finding that it exhibits high second and third harmonic generation values. This suggests potential applications in optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Metallo-Supramolecular Assemblies

Troff et al. (2012) investigated di-(m-pyridyl)-urea ligands for assembling metallo-supramolecular macrocycles. These compounds, with methyl substitution in pyridine rings, control the position of pyridine N atoms relative to the urea carbonyl group. The study highlights their application in creating complex molecular assemblies, which have potential uses in material science and nanotechnology (Troff, Hovorka, Weilandt, Lützen, Cetina, Nieger, Lentz, Rissanen, & Schalley, 2012).

Anticancer Agent Synthesis

In medicinal chemistry, diaryl ureas like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been designed and synthesized for their anticancer properties. Feng et al. (2020) evaluated these compounds for antiproliferative activity against various cancer cell lines, revealing significant effects and potential as new anticancer agents (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Cytokinin-Like Activity in Plant Morphogenesis

Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity, often exceeding that of adenine compounds. Ricci and Bertoletti (2009) reported on new insights into their biological activity and mode of action, emphasizing their role in cell division and differentiation in plants (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKSASARLXGJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350609 | |

| Record name | 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

CAS RN |

5657-95-4 | |

| Record name | 1-(3,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide](/img/structure/B5537757.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)

![methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5537774.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5537787.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5537788.png)

![(3aR*,6S*)-N-methyl-2-(3-methylbenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5537793.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5537795.png)

![4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5537802.png)

![N-benzylidene-3-[(4-bromobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5537821.png)